molecular formula C12H10O2 B147246 1-Naphthyl acetate CAS No. 830-81-9

1-Naphthyl acetate

Cat. No. B147246
CAS RN: 830-81-9
M. Wt: 186.21 g/mol
InChI Key: VGKONPUVOVVNSU-UHFFFAOYSA-N
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Description

1-Naphthyl acetate is an attractive chromogenic substrate for the detection of erythrocyte acetylcholinesterase (AChE) activity . It has the potential to detect organophosphorus pesticide (OP) poisoning . It is a 1-napthyl ester .


Synthesis Analysis

The mechanism of photo-Fries rearrangement of 1-naphthyl acetate has been studied using steady state photolysis and laser flash photolysis .


Molecular Structure Analysis

The molecular formula of 1-Naphthyl acetate is C12H10O2 . The molecular weight is 186.21 .


Chemical Reactions Analysis

The mechanism of photo-Fries rearrangement of 1-naphthyl acetate has been studied using steady state photolysis and laser flash photolysis . A novel RP-HPLC method for quantification of cholinesterase activity in human blood has been developed, which measures the conversion of 1-naphthol acetate to 1-naphthol .


Physical And Chemical Properties Analysis

1-Naphthyl acetate is white to light yellowish or slightly pink . The density is 1.2±0.1 g/cm3 . The boiling point is 310.0±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.7 mmHg at 25°C .

Safety and Hazards

1-Naphthyl acetate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . Personal protective equipment/face protection should be worn. Ensure adequate ventilation. Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation .

properties

IUPAC Name

naphthalen-1-yl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c1-9(13)14-12-8-4-6-10-5-2-3-7-11(10)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGKONPUVOVVNSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00870785
Record name 1-Naphthalenol, 1-acetate
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Molecular Weight

186.21 g/mol
Source PubChem
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Physical Description

White or cream-colored crystalline powder; [Alfa Aesar MSDS]
Record name alpha-Naphthyl acetate
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Vapor Pressure

0.000761 [mmHg]
Record name alpha-Naphthyl acetate
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Product Name

1-Naphthyl acetate

CAS RN

830-81-9, 29692-55-5
Record name 1-Naphthyl acetate
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Record name alpha-Naphthyl acetate
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Record name 1-Naphthyl acetate
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Record name 1-Naphthalenol, 1-acetate
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Synthesis routes and methods

Procedure details

201 parts of α-naphthyl acetate and 45 parts of water are introduced into a stirred autoclave, the mixture is heated to 200° C., whilst stirring, resulting in an autogenous pressure of 15 bars. After 75 minutes at 200° C., the emulsion formed changes to a clear solution. After 6 hours at 200° C., the mixture is distilled. 134.5 parts of α-naphthol (86.5% of theory) of boiling point 130° C./13 mbar, 3 parts of naphthyl acetate and 9.5 parts of residue are obtained.
Quantity
0 (± 1) mol
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0 (± 1) mol
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Yield
86.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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